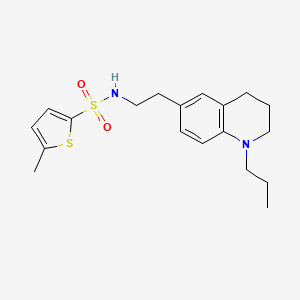
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.55. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vasodilatory Activity
Research on aromatic sulfonamides, which are structurally related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, has shown potential in vasodilatory activity. For instance, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, evaluated through increases in arterial blood flow in dogs. These compounds were synthesized from 5-isoquinolinesulfonic acid and showed comparable potency to diltiazem, a cardiovascular drug. The structure-activity relationship indicated that certain alkylations of the nonaromatic nitrogens in the compound could enhance the vasodilatory effects, though bulky or long alkyl groups reduced potency (Morikawa, Sone, & Asano, 1989).
Role in Cancer, Hepatitis C, and CNS Disorders
The tetrahydroisoquinoline scaffold, a component of this chemical compound, is significant in the development of treatments for various diseases. It has been a key structural element in agents for cancer, hepatitis C, central nervous system (CNS) disorders, and psychosis. This highlights the compound's potential application in developing therapeutic agents for these conditions (Bunce, Cain, & Cooper, 2012).
Inhibition of Phenylethanolamine N-Methyltransferase
Studies have indicated the efficacy of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide, in inhibiting phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in epinephrine biosynthesis, suggesting the compound's potential role in influencing neurotransmitter pathways (Blank, Krog, Weiner, & Pendleton, 1980).
Ocular Hypotensive Activity
Related sulfonamide compounds have been studied for their ocular hypotensive activity, particularly in the context of glaucoma treatment. Variations in the 5-substituents of these compounds were optimized to enhance inhibitory potency against carbonic anhydrase, an enzyme relevant in ocular pressure regulation. This suggests potential research applications of the compound in eye health and disease (Prugh et al., 1991).
Role in Enzyme Inhibition and Cellular Function
Isoquinoline sulfonamides, closely related to this compound, have been shown to inhibit protein kinase enzymes, affecting cellular functions such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This underlines the compound's potential utility in immunological research and therapy (Juszczak & Russell, 1989).
Propiedades
IUPAC Name |
5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-3-12-21-13-4-5-17-14-16(7-8-18(17)21)10-11-20-25(22,23)19-9-6-15(2)24-19/h6-9,14,20H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSBKXPLSEMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)
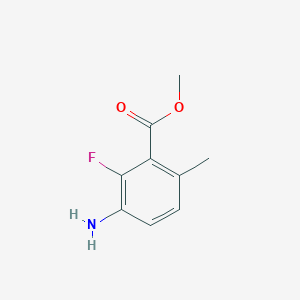

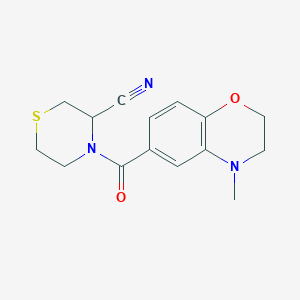

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)
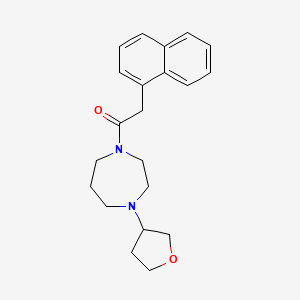
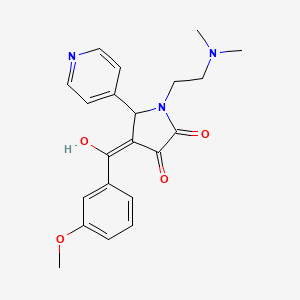

![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)

